ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13547998
Molecular Formula: C13H9BrCl2N2O3
Molecular Weight: 392.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrCl2N2O3 |
|---|---|
| Molecular Weight | 392.0 g/mol |
| IUPAC Name | ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3 |
| Standard InChI Key | NVKMODBEOXYFHN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s IUPAC name, ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, reflects its substituent arrangement:
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A pyrazole ring (positions 1–5) with:
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A 2,4-dichlorophenyl group at position 1.
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A bromine atom at position 5.
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A formyl group (-CHO) at position 4.
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An ethyl carboxylate (-COOEt) at position 3.
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Its molecular formula is C₁₃H₉BrCl₂N₂O₃, with a molecular weight of 392.0 g/mol.
Spectroscopic Characterization
Structural elucidation relies on techniques such as:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR identifies proton environments, distinguishing aromatic (δ 7.2–7.8 ppm), formyl (δ 9.8–10.2 ppm), and ethyl groups (δ 1.3–4.3 ppm).
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¹³C NMR confirms carbonyl (δ 160–190 ppm) and aromatic carbons.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A multi-step approach is commonly employed:
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Chalcone Formation: Condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate under basic conditions yields a chalcone intermediate.
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Cyclization: Reaction with hydrazine hydrate forms the pyrazole ring.
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Functionalization: Bromination at position 5 and formylation at position 4 complete the structure.
Reaction conditions (temperature, catalysts) critically influence yield and purity. For instance, bromination typically uses liquid bromine in dichloromethane at 0–5°C.
Industrial-Scale Considerations
Large-scale production emphasizes:
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Continuous Flow Reactors: Enhance mixing and heat transfer for improved yields.
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Green Chemistry Principles: Solvent recovery systems and waste minimization strategies reduce environmental impact.
Chemical Reactivity and Functionalization
The compound’s reactivity stems from three key groups:
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Formyl (-CHO) | Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid (-COOH) |
| Formyl (-CHO) | Reduction | NaBH₄, MeOH | Hydroxymethyl (-CH₂OH) |
| Bromine (Br) | Nucleophilic substitution | R-NH₂, base (e.g., Et₃N) | Amine-substituted derivative |
Key Applications:
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Condensation Reactions: The formyl group participates in Schiff base formation, enabling access to imine-linked derivatives.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling substitutes bromine with aryl/heteroaryl groups for diversity-oriented synthesis.
Comparative Analysis with Analogues
| Compound | Substituents | Bioactivity | Reference |
|---|---|---|---|
| Ethyl 5-bromo-1-(3-chlorophenyl)... | 3-Cl phenyl, no formyl | Moderate antimicrobial | |
| Ethyl 1-(3,5-dichlorophenyl)-4-formyl | 3,5-Cl₂ phenyl | Enhanced anti-inflammatory |
The 2,4-dichlorophenyl and formyl groups in the target compound synergistically enhance target selectivity compared to analogues.
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